2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole
Description
2-(3-Fluorophenoxy)-5-nitro-1,3-thiazole is a nitro-substituted thiazole derivative featuring a 3-fluorophenoxy group at the 2-position. The 5-nitrothiazole scaffold is known to enhance electron-deficient properties, facilitating interactions with biological targets such as enzymes or DNA . The 3-fluorophenoxy substituent likely influences lipophilicity and binding affinity compared to other aryl or alkyl groups.
Properties
Molecular Formula |
C9H5FN2O3S |
|---|---|
Molecular Weight |
240.21g/mol |
IUPAC Name |
2-(3-fluorophenoxy)-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C9H5FN2O3S/c10-6-2-1-3-7(4-6)15-9-11-5-8(16-9)12(13)14/h1-5H |
InChI Key |
CVAUGARXUAHHLJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)OC2=NC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Antiproliferative Activity : Sulfonyl derivatives (e.g., 2j ) show selective toxicity toward HepG2 liver cancer cells (IC₅₀ 12.5 µM), outperforming dichlorinated analogs .
Antimicrobial Potency : Fluorophenyl-substituted thiazoles (e.g., 9b ) inhibit Gram-positive bacteria (MIC 4 µg/mL) but are less effective against Gram-negative strains due to outer membrane barriers .
Antiviral Mechanisms : Nitazoxanide derivatives disrupt viral helicase activity via nitro group-mediated redox interactions, with EC₅₀ values <1 µM against hepatitis C .
Preparation Methods
Thiazole Core Formation
The Hantzsch thiazole synthesis remains the most widely employed method for constructing 2-aminothiazoles or 2-substituted thiazoles. As detailed in, this approach involves the condensation of α-haloketones with thiourea derivatives. For 2-(3-fluorophenoxy)-5-nitro-1,3-thiazole, a modified Hantzsch strategy could involve:
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Synthesis of 2-(3-fluorophenoxy)thiazole :
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Reacting 3-fluorophenol with a α-haloketone precursor (e.g., 2-bromo-1-(3-fluorophenoxy)propan-1-one) in the presence of thiourea under refluxing ethanol.
-
The α-haloketone’s bromine atom undergoes nucleophilic displacement by the thiourea’s sulfur, followed by cyclization to form the thiazole ring.
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Key challenge: Ensuring the 3-fluorophenoxy group remains stable under the reaction’s basic conditions.
-
Nitration at Position 5
Introducing the nitro group post-cyclization requires careful regiochemical control:
-
Nitration conditions : A mixture of fuming nitric acid and sulfuric acid at 0–5°C.
-
Directing effects : The 3-fluorophenoxy group at position 2 exerts an electron-withdrawing inductive effect (-I) and a resonance-donating effect (+M), creating a meta-directing influence. Combined with the thiazole ring’s inherent electronic asymmetry, this favors nitration at position 5.
-
Yield considerations : Nitration of thiazoles typically proceeds in 40–60% yields for monosubstituted products, though steric and electronic factors may reduce efficiency.
Table 1 : Hypothetical Reaction Conditions for Hantzsch-Nitration Approach
| Step | Reagents | Temperature | Time (h) | Expected Yield |
|---|---|---|---|---|
| Thiazole formation | 2-bromo-1-(3-fluorophenoxy)propan-1-one, thiourea, EtOH | Reflux | 6–8 | 65–75% |
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 2–3 | 45–55% |
Cook-Heilbron Synthesis with Pre-Functionalized Nitro Intermediates
α-Aminonitrile Precursor Design
The Cook-Heilbron method, which employs α-aminonitriles and dithioacids, offers an alternative pathway:
-
Synthesis of 5-nitro-α-aminonitrile :
-
Nitration of a pre-formed α-aminonitrile precursor (e.g., 2-amino-2-(3-fluorophenoxy)acetonitrile) using acetyl nitrate.
-
Requires precise control to avoid over-nitration or decomposition of the nitrile group.
-
-
Cyclization with dithioacid esters :
Advantages and Limitations
-
Regiochemical precision : Pre-installing the nitro group ensures correct positioning but complicates precursor synthesis.
-
Functional group tolerance : The 3-fluorophenoxy group must withstand nitration conditions, which may necessitate protective strategies.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
Suzuki-Miyaura Coupling on Pre-Nitrated Thiazoles
Recent advances in transition-metal catalysis enable the introduction of aryloxy groups via cross-coupling:
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Synthesis of 5-nitro-2-bromothiazole :
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Bromination of 2-aminothiazole followed by diazotization and nitration.
-
-
Coupling with 3-fluorophenol :
Table 2 : Hypothetical Cross-Coupling Optimization Parameters
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Catalyst loading | 1–5 mol% | 3 mol% |
| Temperature | 80–120°C | 100°C |
| Reaction time | 12–24 h | 18 h |
Electrophilic Aromatic Substitution in Thiazolium Salts
Enhancing Reactivity via Salt Formation
Thiazolium salts exhibit enhanced electrophilic substitution reactivity:
Yield and Selectivity
-
Nitration efficiency : 50–70% yield with >90% regioselectivity for position 5.
-
Demethylation : Subsequent treatment with NaBH₄ regenerates the neutral thiazole.
Biocatalytic Approaches for Green Synthesis
Enzymatic Cyclization of Thioamide Precursors
Emerging methodologies leverage enzymes like thiazole synthase:
-
Substrate design : 3-fluoro-4-nitrophenoxyacetyl-CoA and cysteine.
-
Enzymatic cyclization : Thiazole synthase catalyzes the formation of the thiazole ring via a concerted dehydration-cyclization mechanism.
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Advantages: Aqueous conditions, ambient temperature, and high atom economy.
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Limitations: Scalability and enzyme availability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
